molecular formula C7H3Br2FN2O B7960090 5,7-Dibromo-6-fluoro-1,3-benzoxazol-2-amine

5,7-Dibromo-6-fluoro-1,3-benzoxazol-2-amine

Cat. No.: B7960090
M. Wt: 309.92 g/mol
InChI Key: GWXMMTHXBUFPJT-UHFFFAOYSA-N
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Description

5,7-Dibromo-6-fluoro-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C7H3Br2FN2O It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-6-fluoro-1,3-benzoxazol-2-amine typically involves the bromination and fluorination of a benzoxazole precursor. One common method includes the following steps:

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-6-fluoro-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

5,7-Dibromo-6-fluoro-1,3-benzoxazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-6-fluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole: Similar structure with sulfur instead of oxygen.

    6-Fluoro-1,3-benzoxazol-2-amine: Lacks the bromine atoms at the 5 and 7 positions.

    2-Bromo-5-fluoro-1,3-dimethylbenzene: Different substitution pattern on the benzene ring.

Uniqueness

5,7-Dibromo-6-fluoro-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5,7-dibromo-6-fluoro-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FN2O/c8-2-1-3-6(4(9)5(2)10)13-7(11)12-3/h1H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXMMTHXBUFPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)F)Br)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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